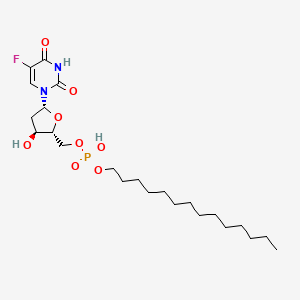

![molecular formula C109H163N25O32S B10784442 [Ala1,3,11,15]-Endothelin (53-63)](/img/structure/B10784442.png)

[Ala1,3,11,15]-Endothelin (53-63)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

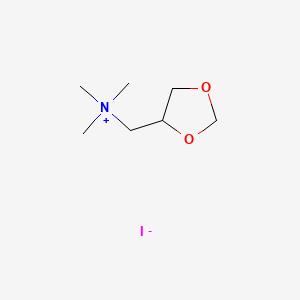

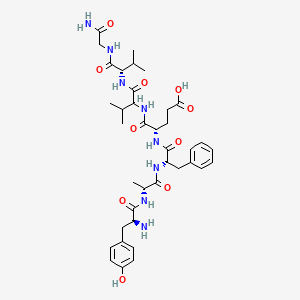

(ALA1,3,11,15)-ENDOTHÉLINE-1 est un analogue peptidique synthétique de l'endotheline-1, où les résidus d'alanine remplacent les résidus de cystéine aux positions 1, 3, 11 et 15. Ce composé est connu pour sa forte affinité pour les récepteurs de l'endotheline B et est largement utilisé dans la recherche scientifique pour étudier les effets de l'endotheline-1 sur divers systèmes biologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : (ALA1,3,11,15)-ENDOTHÉLINE-1 est synthétisé par synthèse peptidique en phase solide (SPPS). Le processus implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. La stratégie Fmoc (9-fluorenylméthoxycarbonyl) est couramment utilisée, où les acides aminés protégés par Fmoc sont couplés en utilisant une procédure de double couplage modifiée impliquant un anhydride symétrique suivi d'un ester O-benzotriazolyle .

Méthodes de production industrielle : La production industrielle de (ALA1,3,11,15)-ENDOTHÉLINE-1 suit des voies de synthèse similaires à celles de la synthèse à l'échelle du laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour améliorer l'efficacité et le rendement. Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour atteindre une pureté ≥98% .

Analyse Des Réactions Chimiques

Types de réactions : (ALA1,3,11,15)-ENDOTHÉLINE-1 subit principalement la formation de liaisons peptidiques au cours de sa synthèse. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution en raison de sa structure peptidique stable.

Réactifs et conditions courants : La synthèse de (ALA1,3,11,15)-ENDOTHÉLINE-1 implique des réactifs tels que des acides aminés protégés par Fmoc, des agents de couplage comme le HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tétraméthyluronium hexafluorophosphate) et des agents de déprotection comme la pipéridine. Les réactions sont effectuées dans des conditions douces pour éviter la dégradation du peptide .

Principaux produits formés : Le principal produit formé est le peptide linéaire (ALA1,3,11,15)-ENDOTHÉLINE-1 lui-même. La pureté et l'identité du produit sont confirmées à l'aide de techniques analytiques telles que la spectrométrie de masse et la HPLC .

Applications de la recherche scientifique

(ALA1,3,11,15)-ENDOTHÉLINE-1 est largement utilisé dans la recherche scientifique en raison de sa forte affinité pour les récepteurs de l'endotheline B. Il est utilisé dans des études relatives à la physiologie cardiovasculaire, où il contribue à comprendre le rôle de l'endotheline-1 dans la vasoconstriction et la vasodilatation . De plus, il est utilisé dans la recherche pharmacologique pour développer et tester de nouveaux médicaments ciblant les récepteurs de l'endotheline . Dans le domaine de la biologie cellulaire, (ALA1,3,11,15)-ENDOTHÉLINE-1 est utilisé pour étudier la mobilisation du calcium et les voies de transduction du signal .

Mécanisme d'action

(ALA1,3,11,15)-ENDOTHÉLINE-1 exerce ses effets en se liant aux récepteurs de l'endotheline B, qui sont des récepteurs couplés aux protéines G (GPCR). Lors de la liaison, il active le récepteur, ce qui entraîne la mobilisation des ions calcium intracellulaires. Cette activation déclenche diverses voies de signalisation en aval, y compris l'activation de la protéine kinase C (PKC) et des kinases de protéines activées par les mitogènes (MAPK), qui sont impliquées dans les réponses cellulaires telles que la contraction, la prolifération et la différenciation .

Applications De Recherche Scientifique

(ALA1,3,11,15)-ENDOTHELIN-1 is widely used in scientific research due to its high affinity for endothelin B receptors. It is utilized in studies related to cardiovascular physiology, where it helps in understanding the role of endothelin-1 in vasoconstriction and vasodilation . Additionally, it is used in pharmacological research to develop and test new drugs targeting endothelin receptors . In the field of cell biology, (ALA1,3,11,15)-ENDOTHELIN-1 is employed to study calcium mobilization and signal transduction pathways .

Mécanisme D'action

(ALA1,3,11,15)-ENDOTHELIN-1 exerts its effects by binding to endothelin B receptors, which are G-protein coupled receptors (GPCRs). Upon binding, it activates the receptor, leading to the mobilization of intracellular calcium ions. This activation triggers various downstream signaling pathways, including the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which are involved in cellular responses such as contraction, proliferation, and differentiation .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Endotheline-1

- Endotheline-2

- Endotheline-3

- Big Endotheline-1

Unicité : (ALA1,3,11,15)-ENDOTHÉLINE-1 est unique en raison de la substitution des résidus de cystéine par l'alanine, ce qui améliore sa sélectivité pour les récepteurs de l'endotheline B par rapport aux récepteurs de l'endotheline A. Cette sélectivité en fait un outil précieux dans la recherche axée sur les processus médiés par les récepteurs de l'endotheline B .

Propriétés

Formule moléculaire |

C109H163N25O32S |

|---|---|

Poids moléculaire |

2367.7 g/mol |

Nom IUPAC |

4-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-carboxy-1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C109H163N25O32S/c1-16-56(9)87(107(163)128-79(109(165)166)43-64-47-113-68-28-22-21-27-67(64)68)134-108(164)88(57(10)17-2)133-102(158)78(46-85(143)144)126-98(154)73(40-54(5)6)122-100(156)76(44-65-48-112-52-114-65)121-90(146)59(12)116-96(152)74(41-62-25-19-18-20-26-62)124-99(155)75(42-63-30-32-66(138)33-31-63)127-106(162)86(55(7)8)132-92(148)61(14)115-93(149)70(34-35-83(139)140)119-94(150)69(29-23-24-37-110)118-101(157)77(45-84(141)142)125-95(151)71(36-38-167-15)120-97(153)72(39-53(3)4)123-104(160)82(51-137)131-105(161)81(50-136)130-91(147)60(13)117-103(159)80(49-135)129-89(145)58(11)111/h18-22,25-28,30-33,47-48,52-61,69-82,86-88,113,135-138H,16-17,23-24,29,34-46,49-51,110-111H2,1-15H3,(H,112,114)(H,115,149)(H,116,152)(H,117,159)(H,118,157)(H,119,150)(H,120,153)(H,121,146)(H,122,156)(H,123,160)(H,124,155)(H,125,151)(H,126,154)(H,127,162)(H,128,163)(H,129,145)(H,130,147)(H,131,161)(H,132,148)(H,133,158)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166) |

Clé InChI |

NRTWVLDGYXCWHD-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-[2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B10784420.png)

![2'-Deoxy-5-fluoro-5'-O-[hydroxy(tetradecyloxy)phosphoryl]uridine](/img/structure/B10784439.png)

![N2-[1-[methyl-(phenylmethyl)amino]-3-(2-naphthalenyl)-1-oxopropan-2-yl]-N1-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B10784458.png)